4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. The molecular formula is , and it has a molecular weight of approximately 199.05 g/mol. This compound features a bromine atom at the 4-position and is part of the pyrrolopyridine family, which is known for its diverse biological activities and potential applications in medicinal chemistry. The structure can be represented by the following canonical SMILES notation: C1C2=C(C=CN=C2CN1)Br
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The major products from these reactions include azido derivatives, cyano derivatives, and various amine-substituted compounds.
Research indicates that 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibits significant biological activities. It has been studied for its potential antimicrobial and anticancer properties. The mechanism of action may involve inhibition of specific enzymes or receptors, leading to altered cellular functions. Additionally, it may interfere with DNA or RNA synthesis, contributing to its anticancer effects .
The synthesis of 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves the bromination of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. One common method employs N-bromosuccinimide (NBS) as a brominating agent in dichloromethane at room temperature. The product is usually purified through recrystallization. In industrial settings, continuous flow reactors may be utilized for more efficient production processes .
The compound has a wide range of applications in various fields:
Several compounds share structural similarities with 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine:
Compound Name | CAS Number | Similarity Index |
---|---|---|
3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | 1394117-24-8 | 0.82 |
5-Bromo-1H-pyrazolo[3,4-b]pyridine | 1190319-62-0 | 0.80 |
6-Bromo-1H-pyrrolo[3,2-b]pyridin-2(3H)-one | 1190318-93-4 | 0.73 |
2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one | 1256811-82-1 | 0.76 |
5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-one | 183208-34-6 | 0.76 |
What sets 4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine apart from these similar compounds is its specific bromine substitution pattern and hydrobromide salt form. These features contribute to its unique reactivity and potential biological activities compared to other related compounds .